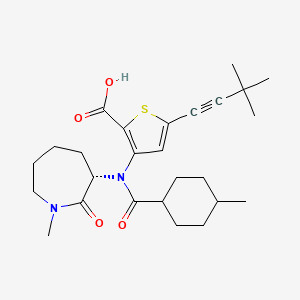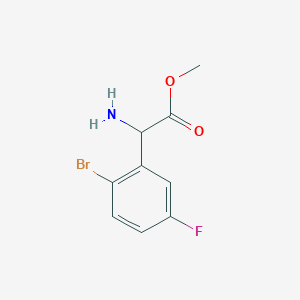![molecular formula C8H6BrNO2 B13052654 (6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
(6-Bromobenzo[D]isoxazol-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with bromine to form 6-bromobenzoic acid, which is then converted to the corresponding isoxazole through a cyclization reaction with hydroxylamine . The final step involves the reduction of the isoxazole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (6-Bromobenzo[D]isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: 6-Bromobenzo[D]isoxazol-3-carboxylic acid.
Reduction: 6-Bromobenzo[D]isoxazole.
Substitution: 6-Aminobenzo[D]isoxazol-3-YL)methanol or 6-Thiobenzo[D]isoxazol-3-YL)methanol.
Aplicaciones Científicas De Investigación
(6-Bromobenzo[D]isoxazol-3-YL)methanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Bromobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
- 6-Fluorobenzo[D]isoxazol-3-YL)methanol
- 6-Chlorobenzo[D]isoxazol-3-YL)methanol
- 6-Iodobenzo[D]isoxazol-3-YL)methanol
Comparison: (6-Bromobenzo[D]isoxazol-3-YL)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with fluorine or chlorine. Additionally, the size and electronegativity of bromine influence the compound’s biological activity and interaction with molecular targets .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
(6-bromo-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
Clave InChI |
PVGYYHWSPXBCGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)





![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
